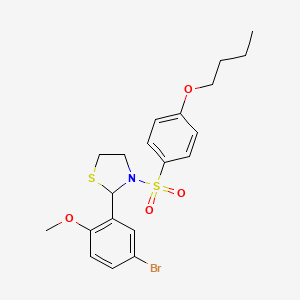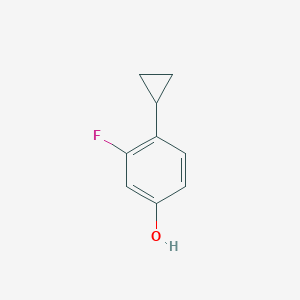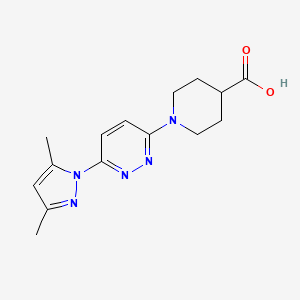
2-(5-Bromo-2-methoxyphenyl)-3-((4-butoxyphenyl)sulfonyl)thiazolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
Thiazolidine derivatives, including our compound of interest, are synthesized through various methods, often involving the cyclization of thiourea derivatives with α-halo acids or esters, or from azetidin-2-ones. A notable method for synthesizing thiazolidine derivatives involves photo-oxidation of 4-substituted 3-benzoyl-2,2-dimethylthiazolidines, leading to 5-hydroxy derivatives. This process highlights the synthetic utility of singlet oxygen in the selective and stereospecific hydroxylation α to sulfur of these compounds (Takata, Tamura, & Andō, 1985).
Scientific Research Applications
Photodynamic Therapy Potential
The compound 2-(5-Bromo-2-methoxyphenyl)-3-((4-butoxyphenyl)sulfonyl)thiazolidine, a derivative of bromophenol and thiazolidine, has been researched for its potential in photodynamic therapy, particularly in the treatment of cancer. A study by Pişkin, Canpolat, and Öztürk (2020) on a related zinc phthalocyanine compound substituted with benzenesulfonamide derivative groups (including a bromo-methoxyphenyl component) demonstrated significant potential for use in Type II photodynamic therapy due to its high singlet oxygen quantum yield and good fluorescence properties (Pişkin, Canpolat, & Öztürk, 2020).
Anticonvulsant Activity
Another area of research for this compound is its anticonvulsant properties. Siddiqui, Arshad, Khan, and Ahsan (2010) studied a series of 4-thiazolidinones bearing a sulfonamide group, which were synthesized using various 5-bromo-2-methoxy compounds. These compounds showed significant anticonvulsant activity in animal models, suggesting potential therapeutic applications (Siddiqui et al., 2010).
Antimicrobial Activity
The antimicrobial properties of thiazolidine derivatives, including compounds similar to 2-(5-Bromo-2-methoxyphenyl)-3-((4-butoxyphenyl)sulfonyl)thiazolidine, have also been explored. Gouda, Berghot, Shoeib, and Khalil (2010) synthesized various thiazolidin-4-one derivatives and evaluated their antimicrobial activity, finding some compounds exhibited promising results (Gouda et al., 2010).
Antiproliferative Activity
Research by Chandrappa et al. (2008) on a series of 5-(4-methyl-benzylidene)-thiazolidine-2,4-dione derivatives (which share structural similarities with the compound ) demonstrated significant antiproliferative activity against various human cancer cell lines. This indicates potential use in cancer therapy (Chandrappa et al., 2008).
Thromboxane A2 Receptor Antagonist Activity
Additionally, thiazolidine derivatives have been investigated for their potential as thromboxane A2 receptor antagonists. Sato et al. (1994) synthesized and evaluated various 3-benzoyl or 3-phenylsulfonyl-2-substituted thiazolidine derivatives for this purpose, finding some compounds showed promising activity (Sato et al., 1994).
properties
IUPAC Name |
2-(5-bromo-2-methoxyphenyl)-3-(4-butoxyphenyl)sulfonyl-1,3-thiazolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24BrNO4S2/c1-3-4-12-26-16-6-8-17(9-7-16)28(23,24)22-11-13-27-20(22)18-14-15(21)5-10-19(18)25-2/h5-10,14,20H,3-4,11-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHXJVYZNDKEBSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)S(=O)(=O)N2CCSC2C3=C(C=CC(=C3)Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24BrNO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Bromo-2-methoxyphenyl)-3-((4-butoxyphenyl)sulfonyl)thiazolidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)-2-(trifluoromethyl)benzamide](/img/structure/B2497646.png)
![3-[(2-fluorophenyl)methyl]-1,6,7-trimethyl-8-(1-phenylethyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2497647.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B2497650.png)


![8-(2-Chloro-6-fluorophenyl)-1-methyl-5-(2-methylpropyl)purino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2497655.png)
![2-(Benzylsulfanyl)-4-(2-naphthyloxy)[1]benzothieno[3,2-d]pyrimidine](/img/structure/B2497656.png)
![3-[3-(3-bromophenyl)-4-[(Z)-2-cyano-3-ethoxy-3-oxoprop-1-enyl]pyrazol-1-yl]propanoic acid](/img/structure/B2497658.png)
![(2S)-2-[(1R,2S)-3-[(1R)-1-Carboxy-2-(3,4-dihydroxyphenyl)ethoxy]carbonyl-1-(3,4-dihydroxyphenyl)-7,8-dihydroxy-1,2-dihydronaphthalene-2-carbonyl]oxy-3-(3,4-dihydroxyphenyl)propanoic acid](/img/structure/B2497659.png)


![1-{[(Tert-butoxy)carbonyl]amino}-4-methylcyclohexane-1-carboxylic acid](/img/structure/B2497664.png)

